4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
Overview
Description
4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound that features a bromine atom, a thiophene ring, and a pyrazole ring
Scientific Research Applications
4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiophene and pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the biochemical pathways it may affect. Thiophene and pyrazole derivatives have been implicated in a variety of biological processes, suggesting that this compound could potentially influence multiple pathways .
Pharmacokinetics
Its molecular structure suggests that it may be well-absorbed due to its relatively small size and the presence of polar groups, which could facilitate interactions with biological membranes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific data on this compound, it’s difficult to predict how these factors might impact its behavior .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by bromination and thiophene ring introduction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could yield various substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-(5-(thiophen-2-yl)-1H-pyrazol-3-yl)phenol: Lacks the dihydro component in the pyrazole ring.
2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Lacks the bromine atom.
Uniqueness
4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is unique due to the combination of its bromine atom, thiophene ring, and dihydro-pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
4-bromo-2-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-6,11,16-17H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIYBGALLOZRRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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